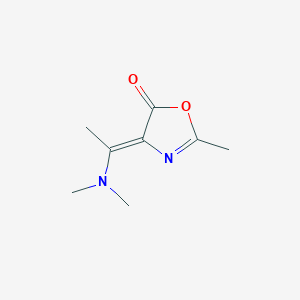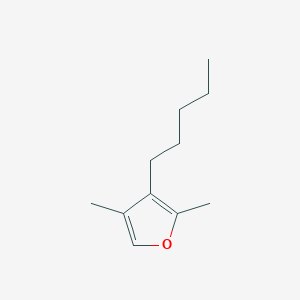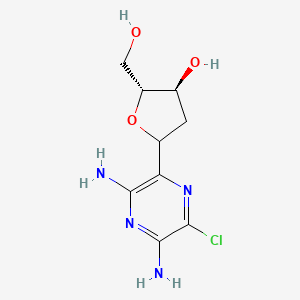
(2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a pyrazine ring substituted with amino and chloro groups, as well as a tetrahydrofuran ring with hydroxymethyl and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic reactions. One possible route could start with the chlorination of a pyrazine derivative, followed by amination to introduce the amino groups. The tetrahydrofuran ring can be constructed through cyclization reactions involving appropriate precursors. The hydroxymethyl group can be introduced via hydroxymethylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry
Biology
In biological research, this compound may be studied for its interactions with enzymes or receptors, potentially leading to the development of new drugs or therapeutic agents.
Medicine
The compound could be investigated for its potential medicinal properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol would depend on its specific interactions with biological targets. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding domain. The molecular pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
(2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Unique due to its specific substitution pattern and ring structure.
(2R,3S)-5-(3,5-Diamino-6-bromopyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Similar structure but with a bromine atom instead of chlorine.
(2R,3S)-5-(3,5-Diamino-6-fluoropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H13ClN4O3 |
|---|---|
分子量 |
260.68 g/mol |
IUPAC名 |
(2R,3S)-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C9H13ClN4O3/c10-7-9(12)14-8(11)6(13-7)4-1-3(16)5(2-15)17-4/h3-5,15-16H,1-2H2,(H4,11,12,14)/t3-,4?,5+/m0/s1 |
InChIキー |
RWJKYPXFZLKMDU-LJJLCWGRSA-N |
異性体SMILES |
C1[C@@H]([C@H](OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O |
正規SMILES |
C1C(C(OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


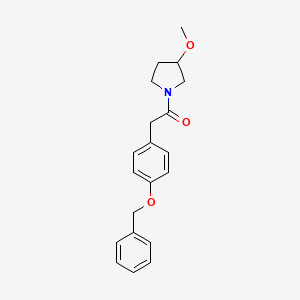
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
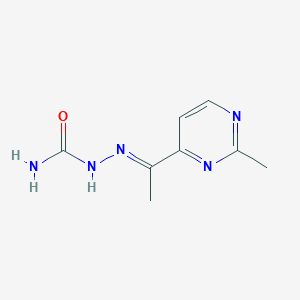
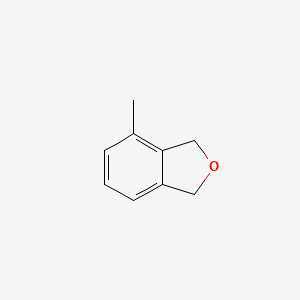
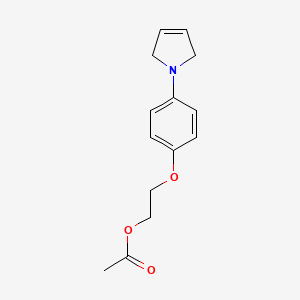
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
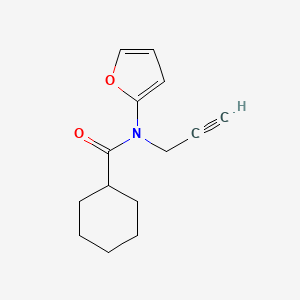
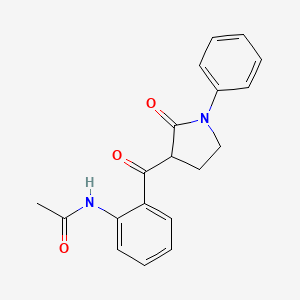
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)


